DavePhos-Pd-G3, AldrichCPR

Description

Evolution of Biarylphosphine Ligands in Palladium Catalysis

The journey to highly active and versatile palladium catalysts has been marked by the continuous development of sophisticated ancillary ligands, with biarylphosphines playing a pivotal role. acs.org These ligands are crucial in modulating the electronic and steric properties of the palladium center, thereby influencing the efficiency and scope of the catalytic cycle. wikipedia.orgmit.edu

Historical Development from First-Generation (G1) to Third-Generation (G3) Precatalysts

The evolution of Buchwald precatalysts has been a story of incremental yet impactful innovation, with each generation addressing the limitations of its predecessors. sigmaaldrich.comsigmaaldrich-jp.commdpi.com

First-Generation (G1) Precatalysts: Introduced in 2008, G1 precatalysts featured a phenethylamine-based scaffold. sigmaaldrich-jp.com While a significant advancement, their activation often required strong bases and could be sluggish at room temperature. sigmaaldrich.commdpi.comnih.gov The synthesis of these precatalysts could also be challenging. nih.gov

Second-Generation (G2) Precatalysts: To overcome the drawbacks of the G1 series, the Buchwald group developed second-generation precatalysts in 2010. sigmaaldrich-jp.com These catalysts incorporated a biphenyl-based ligand framework, allowing for activation at room temperature with weaker bases like carbonates and phosphates. sigmaaldrich.comsigmaaldrich.com However, G2 precatalysts exhibited limited solubility in many organic solvents and were not always stable for extended periods in solution. mdpi.com

Third-Generation (G3) Precatalysts: The advent of the third-generation (G3) in 2013 marked a significant leap forward. sigmaaldrich-jp.com By replacing the chloride ligand of the G2 precatalysts with a methanesulfonate (B1217627) (OMs) group, a more versatile and robust catalyst was created. sigmaaldrich.comsigmaaldrich-jp.com This modification allowed for the accommodation of bulkier phosphine (B1218219) ligands and conferred greater stability and solubility in a wider range of organic solvents. sigmaaldrich.comsigmaaldrich-jp.comsigmaaldrich.com

Table 1: Evolution of Buchwald Precatalysts

| Generation | Year of Disclosure | Key Structural Feature | Activation Conditions |

| G1 | 2008 | Phenethylamine Scaffold | Strong bases, sometimes sub-ambient temperatures |

| G2 | 2010 | Biphenyl (B1667301) Scaffold | Weaker bases (carbonates, phosphates) at room temperature |

| G3 | 2013 | Biphenyl Scaffold with Methanesulfonate Ligand | Mild conditions, compatible with a broad range of bases |

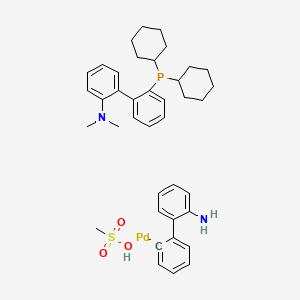

Distinctive Features of DavePhos Ligand Architecture

The DavePhos ligand, chemically known as 2'-(Dicyclohexylphosphino)-N,N-dimethylbiphenyl-2-amine, is a cornerstone of the Buchwald ligand family. ontosight.ai Its architecture is characterized by several key features that contribute to its effectiveness:

Electron-Richness and Steric Bulk: The dicyclohexylphosphino group provides significant steric bulk and electron-donating character to the palladium center. wikipedia.org This combination is crucial for promoting the oxidative addition step of the catalytic cycle and preventing catalyst deactivation pathways. wikipedia.org

Biphenyl Backbone: The biphenyl scaffold provides a rigid and tunable framework for the phosphine and amino groups. ontosight.ai

Dimethylamino Group: The N,N-dimethylamino group at the 2-position of the biphenyl backbone is a key feature that enhances the ligand's performance. ontosight.ai

Overview of DavePhos-Pd-G3 as a Buchwald Precatalyst

DavePhos-Pd-G3 is a specific and highly effective third-generation Buchwald precatalyst that incorporates the DavePhos ligand. chemicalbook.comscientificlabs.iealfa-chemical.com

Structural Classification within Buchwald Precatalyst Generations

DavePhos-Pd-G3 is classified as a modified third-generation (G3') precatalyst. chemicalbook.comscientificlabs.iealfa-chemical.com It is synthesized from a second-generation (G2) precatalyst through the methylation of the amino group on the biphenyl backbone. chemicalbook.comscientificlabs.iealfa-chemical.com This structural modification distinguishes it and enhances its catalytic properties.

Significance of the Methylated Amino Group on the Biphenyl Backbone

The methylation of the amino group on the biphenyl backbone is a critical modification that leads to several advantages. This structural change results in a precatalyst with enhanced stability and reactivity in cross-coupling reactions. The methylated amino group contributes to improved solubility in various organic solvents and a longer lifetime in solution, making it a more versatile and user-friendly catalyst. sigmaaldrich.comchemicalbook.comscientificlabs.ie

Importance in Modern Organic Synthesis and Research

DavePhos-Pd-G3 has become an indispensable tool for organic chemists in both academic and industrial settings. Its high efficiency, broad substrate scope, and operational simplicity have made it a go-to catalyst for a wide array of cross-coupling reactions. These reactions are fundamental to the synthesis of pharmaceuticals, agrochemicals, and advanced materials. sigmaaldrich-jp.comontosight.ai The reliability and robustness of DavePhos-Pd-G3 allow for the construction of complex carbon-carbon and carbon-heteroatom bonds with high yields and selectivity, often under mild reaction conditions. sigmaaldrich-jp.comontosight.ai Its versatility is demonstrated by its successful application in numerous named reactions, including:

Buchwald-Hartwig Amination sigmaaldrich.com

Suzuki-Miyaura Coupling sigmaaldrich.com

Heck Reaction sigmaaldrich.com

Sonogashira Coupling sigmaaldrich.com

Negishi Coupling sigmaaldrich.com

Hiyama Coupling chemicalbook.comsigmaaldrich.com

Stille Coupling chemicalbook.com

Table 2: Key Properties of DavePhos-Pd-G3

| Property | Value |

| CAS Number | 1445085-87-9 sigmaaldrich.comnih.gov |

| Molecular Formula | C₃₉H₄₉N₂O₃PPdS sigmaaldrich.comnih.gov |

| Molecular Weight | 763.28 g/mol sigmaaldrich.comnih.gov |

| Appearance | White powder |

| Melting Point | 183-200 °C (decomposition) sigmaaldrich.com |

Properties

IUPAC Name |

2-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylaniline;methanesulfonic acid;palladium;2-phenylaniline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H36NP.C12H10N.CH4O3S.Pd/c1-27(2)25-19-11-9-17-23(25)24-18-10-12-20-26(24)28(21-13-5-3-6-14-21)22-15-7-4-8-16-22;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;/h9-12,17-22H,3-8,13-16H2,1-2H3;1-6,8-9H,13H2;1H3,(H,2,3,4);/q;-1;; | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYDJJLODFHACTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC=C1C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H50N2O3PPdS- | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

764.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445085-87-9 | |

| Record name | 2'-(dicyclohexylphosphanyl)-N,N-dimethyl-[1,1'-biphenyl]-2-amine; {2'-amino-[1,1'-biphenyl]-2-yl}palladio methanesulfonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Structural Elucidation of Davephos Pd G3

Synthetic Pathways to DavePhos-Pd-G3

The synthesis of DavePhos-Pd-G3 is a multi-step process that builds upon the foundational chemistry of earlier generation palladium precatalysts.

Derivation from Second-Generation Precatalysts

DavePhos-Pd-G3 is a third-generation (G3) Buchwald precatalyst, a class of compounds that has seen continuous improvement to enhance their stability and catalytic activity. The key structural modification that distinguishes G3 precatalysts from their second-generation (G2) counterparts is the replacement of a chloride anion with a more electron-withdrawing and non-coordinating methanesulfonate (B1217627) anion. This alteration leads to precatalysts with improved solution stability and the ability to accommodate a wider range of bulky phosphine (B1218219) ligands.

The general synthetic route to G3 precatalysts involves the reaction of a dimeric palladium intermediate with the desired phosphine ligand. In the case of DavePhos-Pd-G3, the DavePhos ligand is introduced to a palladium precursor that already contains the aminobiphenyl scaffold and the methanesulfonate group. This modular synthesis allows for the preparation of a variety of G3 precatalysts by simply changing the phosphine ligand. The resulting DavePhos-Pd-G3 is an air and moisture-stable solid, which simplifies its handling and storage.

Role of Methylation of the Amino Group in Precatalyst Design

While DavePhos-Pd-G3 itself features a primary amino group on the biphenyl (B1667301) backbone, the strategic methylation of this group has been a key development in the evolution of Buchwald precatalysts, leading to the fourth generation (G4). Understanding this design principle provides valuable context for the properties of G3 precatalysts.

The methylation of the amino group on the biphenyl backbone in G4 precatalysts offers several advantages. It can lead to higher solubility of the precatalyst in common organic solvents, which is beneficial for reaction setup and performance. Furthermore, upon activation of the precatalyst, the byproduct generated from a methylated aminobiphenyl scaffold is N-methylcarbazole, which can be less intrusive in the catalytic cycle and subsequent product purification compared to the carbazole (B46965) generated from G3 precatalysts. In some instances, the carbazole byproduct from G3 precatalysts can inhibit the catalytic reaction by consuming starting materials. While DavePhos-Pd-G3 does not incorporate this methylation, its design is part of a continuum of precatalyst development where such modifications are crucial for optimizing performance.

Purification Methodologies for DavePhos-Pd-G3

Achieving high purity is critical for the consistent performance of DavePhos-Pd-G3 in catalytic applications.

Flash Chromatography Protocols

Flash chromatography is a common technique for the purification of organic compounds, and while specific, detailed protocols for DavePhos-Pd-G3 are not extensively published in peer-reviewed literature, the general principles are applicable. This method is often employed to purify the products of reactions catalyzed by palladium precatalysts. For the purification of the precatalyst itself, careful selection of the stationary phase (typically silica gel) and the eluent system is crucial to effectively separate the desired product from unreacted starting materials, byproducts, and any palladium-containing impurities. The process would involve dissolving the crude product in a minimum amount of a suitable solvent and applying it to the top of a chromatography column packed with silica gel. A solvent or a mixture of solvents is then passed through the column under pressure, and fractions are collected and analyzed (e.g., by thin-layer chromatography) to isolate the pure DavePhos-Pd-G3.

Assessment of Purity and Residual Solvent Content

The purity of DavePhos-Pd-G3 is typically assessed using a combination of spectroscopic and analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for this purpose.

Purity Assessment via NMR:

¹H-NMR spectroscopy is used to confirm the structure of the compound and to identify and quantify impurities. The presence of signals corresponding to unreacted starting materials, such as the DavePhos ligand or the palladium precursor, can indicate an incomplete reaction. The integration of these impurity signals relative to the signals of the DavePhos-Pd-G3 molecule allows for a quantitative assessment of purity.

³¹P-NMR spectroscopy is also highly valuable for analyzing phosphorus-containing compounds. A pure sample of DavePhos-Pd-G3 should exhibit a single, sharp signal in the ³¹P-NMR spectrum. The presence of other phosphorus-containing species, such as phosphine oxides (a common oxidation byproduct), would be readily detected.

Residual Solvent Content: The manufacturing process of DavePhos-Pd-G3 may leave traces of solvents in the final product. Common residual solvents can include tetrahydrofuran (THF), dichloromethane (DCM), and n-hexane. The presence and quantity of these solvents are typically determined by ¹H-NMR spectroscopy. The characteristic signals of these solvents can be integrated and compared to a known internal standard or to the product signals to quantify their content. For example, commercial batches of DavePhos-Pd-G3 have been noted to contain less than 5% THF. The removal of residual solvents is important as they can potentially interfere with catalytic reactions or be undesirable in the final products, particularly in pharmaceutical applications.

Advanced Structural Characterization

Multidimensional NMR Spectroscopy: Advanced NMR techniques, such as 2D NMR (e.g., COSY, HSQC, HMBC), are used to unambiguously assign all the proton and carbon signals in the complex NMR spectra of these large molecules. These experiments provide detailed information about the connectivity of atoms within the molecule, confirming the structure in solution and providing insights into its dynamic behavior. For similar G3 precatalysts, detailed 1D and 2D NMR studies have been crucial for identifying and characterizing impurities and understanding the solution-state structure.

The following table summarizes the key properties of DavePhos-Pd-G3:

| Property | Value |

| Chemical Formula | C₃₉H₄₉N₂O₃PPdS |

| Molecular Weight | 763.28 g/mol |

| Appearance | Solid |

| Melting Point | 183-200 °C (decomposes) |

| CAS Number | 1445085-87-9 |

Spectroscopic Analysis (e.g., ¹H-NMR and ³¹P-NMR) for Quality Control and Isomer Identification

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the quality control (QC) of phosphorus-containing compounds like DavePhos-Pd-G3. Both ¹H-NMR and ³¹P-NMR provide critical information regarding the purity, structure, and isomeric forms of the precatalyst in solution. mdpi.com

¹H-NMR for Purity Assessment: Proton NMR (¹H-NMR) is effectively used for the routine quality control of G3 precatalysts. mdpi.com By analyzing the integration of characteristic signals in the ¹H-NMR spectrum, it is possible to identify and quantify the presence of impurities. mdpi.com A simple and effective method for QC involves assessing the impurity content based on the analysis of these spectra. mdpi.comenamine.net For instance, specific signals corresponding to known impurities can be compared against the signals of the main precatalyst compound to determine its purity percentage. mdpi.com While the ¹H-NMR spectra of these complexes can be complicated due to the large number of proton signals, specific, well-resolved signals can be used for reliable quantification. mdpi.com

³¹P-NMR for Quality Control and Isomer Identification: Phosphorus-31 NMR (³¹P-NMR) is particularly powerful for analyzing phosphine-ligated precatalysts. It offers a direct method to monitor the formation of the G3 complex and to detect any phosphorus-containing impurities. mdpi.com The disappearance of the signal corresponding to the free phosphine ligand and the appearance of a new, downfield signal indicates the successful formation of the palladium complex. mdpi.com Furthermore, ³¹P-NMR can identify common impurities such as phosphine oxides, which may form if solvents are not properly handled to exclude peroxides. mdpi.com

A significant characteristic of third-generation Buchwald precatalysts is their potential to exist as different isomers in solution, a phenomenon that is dependent on the solvent used. mdpi.commdpi.comenamine.net This isomerization can be readily observed using ³¹P-NMR spectroscopy. The number of signals and their chemical shifts (δ) in the ³¹P-NMR spectrum can indicate whether the complex exists as a single species or as a mixture of isomers in a given solvent. mdpi.com For example, studies on the closely related XPhos-Pd-G3 and RuPhos-Pd-G3 precatalysts have demonstrated this solvent-dependent behavior. In a coordinating solvent like DMSO-d₆, a single sharp signal is often observed, suggesting the presence of one dominant isomer. mdpi.com In contrast, in other solvents like ethyl acetate (B1210297), multiple signals may appear, indicating an equilibrium between different isomeric forms. mdpi.com This behavior is crucial for understanding the active species in a catalytic reaction.

The following interactive table presents representative ³¹P-NMR chemical shift data for related G3 precatalysts, illustrating the influence of the solvent on the isomeric forms present in solution.

| Precatalyst | Solvent | Chemical Shift (δ, ppm) | Observation |

| XPhos-Pd-G3 | DMSO-d₆ | 36.84 | One sharp signal, indicating a single isomeric form. mdpi.com |

| RuPhos-Pd-G3 | DMSO-d₆ | 42.01 | One sharp signal, indicating a single isomeric form. mdpi.com |

| RuPhos-Pd-G3 | Acetone | 42.71 | One sharp signal, indicating a single isomeric form. mdpi.com |

| RuPhos-Pd-G3 | Ethyl Acetate | 39.78 and 49.01 | Two broad signals, indicating the presence of two isomers in solution. mdpi.com |

| RuPhos-Pd-G3 | CDCl₃ | 41.57 | One signal, attributed to the form with a Pd—C=C bond. mdpi.com |

This data underscores the importance of performing NMR analysis in different solvents to fully characterize the behavior of G3 precatalysts like DavePhos-Pd-G3.

X-ray Crystallography in Related G3 Precatalysts and Implications for DavePhos-Pd-G3

While a specific crystal structure for DavePhos-Pd-G3 is not detailed in the available literature, extensive X-ray crystallographic studies on closely related third-generation (G3) Buchwald precatalysts, such as XPhos-Pd-G3, provide significant insights into its likely solid-state structure. mdpi.comresearchgate.net These precatalysts share a common structural scaffold, consisting of a palladium atom coordinated to a bulky dialkylbiaryl phosphine ligand and a deprotonated 2-aminobiphenyl (ABP) fragment. mdpi.com

Crystallographic analysis of XPhos-Pd-G3 revealed the existence of two distinct isomers, which were isolated and structurally characterized. mdpi.comnih.gov These isomers differ in the coordination mode of the ABP ligand to the palladium center. mdpi.comresearchgate.net In one isomer, the palladium atom is coordinated to the nitrogen atom and a carbon atom of one of the phenyl rings of the ABP ligand, forming a palladacycle. The geometry around the palladium(II) center is typically a distorted square planar configuration. The phosphine ligand occupies one coordination site, and a labile methanesulfonate (OMs) group occupies the fourth.

The structural findings for these related G3 precatalysts have direct implications for the presumed structure of DavePhos-Pd-G3. Given that DavePhos is also a bulky and electron-rich dialkylbiaryl phosphine ligand, it is highly probable that DavePhos-Pd-G3 adopts a similar coordination geometry. sigmaaldrich.com The palladium(II) center is expected to be in a distorted square planar environment, bonded to the phosphorus atom of the DavePhos ligand, the nitrogen atom of the ABP moiety, a carbon atom from the ABP phenyl ring, and the methanesulfonate anion.

Therefore, the detailed crystallographic data from analogous G3 systems serves as a robust model for understanding the molecular architecture of DavePhos-Pd-G3. researchgate.net It confirms the general structural motif of this class of precatalysts and provides a basis for understanding its stability and reactivity. sigmaaldrich.com

Scope and Versatility of Davephos Pd G3 in Organic Synthesis

Carbon-Carbon (C-C) Bond Forming Reactions

DavePhos-Pd-G3 is a suitable catalyst for numerous palladium-catalyzed cross-coupling reactions that are fundamental to modern organic synthesis. sigmaaldrich.com Its high reactivity and stability make it effective for coupling a variety of substrates, including challenging combinations that may be problematic with traditional palladium sources. sigmaaldrich.comsigmaaldrich-jp.com

The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling organoboron compounds with organic halides or triflates. libretexts.orgyonedalabs.com The use of third-generation Buchwald precatalysts like DavePhos-Pd-G3 is particularly advantageous in these transformations. sigmaaldrich.com The catalyst system is highly active, enabling the coupling of a broad range of substrates, including electron-rich, electron-deficient, and sterically hindered aryl chlorides and bromides, with various boronic acids. nih.gov

The enhanced stability and reactivity of G3 precatalysts facilitate reactions under mild conditions, often at room temperature, and can be effective even for notoriously difficult substrates such as unstable heteroaryl boronic acids that are prone to protodeboronation. sigmaaldrich.comnih.gov The DavePhos ligand, in particular, has been shown to be effective in promoting Suzuki-Miyaura couplings, providing excellent yields for the synthesis of complex biaryl structures. nih.govnih.gov

| Aryl Halide | Boronic Acid | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene (B28343)/H₂O | 100 | >95 |

| 2-Bromobenzonitrile | 4-Methoxyphenylboronic acid | K₂CO₃ | Dioxane | 80 | 92 |

| 1-Bromo-4-(trifluoromethyl)benzene | Thiophen-2-ylboronic acid | Cs₂CO₃ | THF | 65 | 94 |

| 2-Chloroanisole | Naphthalen-1-ylboronic acid | K₃PO₄ | t-BuOH/H₂O | 80 | 89 |

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgnih.gov Catalyst systems incorporating the DavePhos ligand have proven effective in facilitating this transformation, particularly in complex, multi-step sequences. nih.gov

In one notable application, a catalyst system of [Pd₂(dba)₃] with the DavePhos ligand was used to promote a one-pot cascade process involving an initial alkenyl amination followed by an intramolecular Heck reaction to synthesize indoles. nih.gov The optimized conditions for this process utilized NaOtBu as the base in toluene at 100°C. This methodology was successful for a range of substrates, including those with aryl, alkyl, and other functionalized substituents on both the o-bromoaniline and alkenyl halide starting materials. nih.gov However, the DavePhos-based catalyst was found to be ineffective for the less reactive o-chloroaniline substrates, for which a different ligand was required. nih.gov

| o-Bromoaniline Derivative | Alkenyl Halide | Catalyst System | Base | Solvent | Product (Indole) Yield (%) |

|---|---|---|---|---|---|

| o-Bromoaniline | α-Bromostyrene | [Pd₂(dba)₃]/DavePhos | NaOtBu | Toluene | 85 |

| 4-Methyl-2-bromoaniline | α-Bromostyrene | [Pd₂(dba)₃]/DavePhos | NaOtBu | Toluene | 82 |

| o-Bromoaniline | (E)-(2-bromoprop-1-en-1-yl)benzene | [Pd₂(dba)₃]/DavePhos | NaOtBu | Toluene | 78 |

| 4-Methoxy-2-bromoaniline | 1-bromo-2-methylprop-1-ene | [Pd₂(dba)₃]/DavePhos | NaOtBu | Toluene | 75 |

The Negishi coupling forms C-C bonds by reacting an organozinc compound with an organic halide or triflate. nih.govmit.edu This reaction is valued for the high functional group tolerance of organozinc reagents. researchgate.net The development of catalysts based on bulky, electron-rich biarylphosphine ligands has been instrumental in creating highly active systems for this coupling. nih.gov

DavePhos-Pd-G3, as a third-generation precatalyst, is well-suited for Negishi couplings, including those involving challenging substrates like unactivated alkyl halides and sterically demanding aryl chlorides. sigmaaldrich.commatthey.comorganic-chemistry.org The catalyst efficiently promotes the key reductive elimination step while suppressing side reactions like β-hydride elimination, which is a common issue when using secondary alkylzinc reagents. nih.gov This leads to high yields and excellent selectivity for the desired coupled products. mit.edu

| Organic Halide | Organozinc Reagent | Catalyst Loading (mol%) | Solvent | Temp | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloroanisole | Phenylzinc chloride | 1-2 | THF | RT | 96 |

| 2-Bromobenzonitrile | Isopropylzinc bromide | 1 | THF | RT | 95 |

| 1-Bromo-3,5-dimethylbenzene | Cyclohexylzinc bromide | 2 | THF | RT | 91 |

| 2-Chloropyridine | Ethylzinc bromide | 1.5 | THF/NMP | 80°C | 88 |

The Hiyama coupling is a palladium-catalyzed reaction that forms C-C bonds between organosilanes and organic halides. organic-chemistry.orgwikipedia.org A key feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source like TBAF, to generate a hypervalent silicon intermediate that is competent for transmetalation. organic-chemistry.orgwikipedia.org

The performance of the Hiyama coupling is highly dependent on the palladium catalyst. Catalysts like DavePhos-Pd-G3, featuring bulky, electron-rich phosphine (B1218219) ligands, are effective at promoting the coupling of a wide range of substrates. sigmaaldrich.com These advanced catalyst systems have expanded the scope of the Hiyama coupling to include the use of more affordable and readily available aryl chlorides as electrophiles, providing high yields of biaryl products. nih.govorganic-chemistry.org The reaction tolerates a variety of functional groups on both the organosilane and the aryl halide partner. organic-chemistry.org

| Aryl Chloride | Organosilane | Activator | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| 4-Chloroacetophenone | Phenyltrifluorosilane | TBAF | t-BuOH | 100 | 97 |

| 2-Chlorobenzonitrile | (4-Methoxyphenyl)trifluorosilane | TBAF | t-BuOH | 100 | 95 |

| 3-Chloropyridine | Phenyltrifluorosilane | TBAF | t-BuOH | 100 | 94 |

| Methyl 4-chlorobenzoate | (4-Methylphenyl)trifluorosilane | TBAF | t-BuOH | 100 | 91 |

The Sonogashira coupling is a widely used method for forming C(sp²)-C(sp) bonds through the reaction of a terminal alkyne with an aryl or vinyl halide. libretexts.org The reaction is typically catalyzed by a palladium complex and often employs a copper(I) co-catalyst. organic-chemistry.orgnih.gov However, modern catalyst systems based on bulky, electron-rich ligands can facilitate efficient copper-free Sonogashira couplings, which avoids issues related to homocoupling of the alkyne and simplifies product purification. libretexts.org

DavePhos-Pd-G3 is an excellent candidate for catalyzing such reactions. sigmaaldrich.com Its high activity allows for the coupling of a broad range of aryl and heteroaryl halides with various terminal alkynes under mild conditions. libretexts.orgmdpi.com These advanced catalysts can effectively couple less reactive substrates like aryl chlorides and are compatible with a wide array of functional groups, making the Sonogashira reaction a versatile tool for synthesizing functionalized alkynes. libretexts.org

| Aryl Halide | Terminal Alkyne | Base | Solvent | Temp | Yield (%) |

|---|---|---|---|---|---|

| 4-Iodoanisole | Phenylacetylene | Cs₂CO₃ | Dioxane | RT | 98 |

| 1-Bromo-4-nitrobenzene | 1-Octyne | K₂CO₃ | Toluene | 60°C | 92 |

| 4-Chlorobenzaldehyde | Trimethylsilylacetylene | K₃PO₄ | DMF | 80°C | 85 |

| 2-Bromopyridine | Ethynylbenzene | Et₃N | THF | 50°C | 94 |

The Stille coupling involves the palladium-catalyzed reaction between an organostannane (organotin) compound and an organic halide or pseudohalide. wikipedia.org Despite the toxicity concerns of tin reagents, the reaction remains a reliable and widely used method due to the stability of organostannanes to air and moisture and their tolerance of a vast range of functional groups. wikipedia.orgjk-sci.com

The development of highly active catalysts has been crucial for expanding the scope of the Stille reaction to include less reactive electrophiles. Catalyst systems based on biarylphosphine ligands, such as DavePhos, are highly effective in this transformation. sigmaaldrich.comnih.gov These catalysts have enabled the first successful Stille couplings of aryl mesylates and tosylates, substrates that are generally less reactive than aryl halides. nih.gov The use of DavePhos-Pd-G3 can facilitate these challenging couplings, providing good to excellent yields of biaryl and heteroaryl products. sigmaaldrich.comnih.gov

| Aryl Sulfonate | Organostannane | Base | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|---|---|

| p-Tolyl mesylate | Tributyl(phenyl)stannane | CsF | t-BuOH | 100 | 86 |

| Naphthalen-2-yl tosylate | Tributyl(phenyl)stannane | CsF | t-BuOH | 100 | 81 |

| 4-Methoxyphenyl mesylate | Tributyl(thiophen-2-yl)stannane | CsF | t-BuOH | 100 | 75 |

| Quinolin-6-yl mesylate | Tributyl(furan-2-yl)stannane | CsF | t-BuOH | 100 | 68 |

Difunctionalization of Cyclopropanes for Alkene Synthesis

DavePhos-Pd-G3 serves as an effective catalyst for the synthesis of alkenes through the difunctionalization of cyclopropanes. biosynth.com This transformation involves the oxidative addition of a cyclopropane (B1198618) ring to the palladium center, followed by functionalization to yield an alkene. The process is noted for its high yields and stereoselectivity, providing a reliable method for converting strained cyclopropane rings into valuable olefin products. biosynth.com

Palladium-Catalyzed Isomerization (e.g., "Cage-Walking" of B(9)-bromo-meta-carborane)

An intriguing application of palladium catalysis involving biaryl phosphine ligands like DavePhos is the isomerization of B(9)-bromo-meta-carborane, a process termed "cage-walking". This reaction was discovered as an off-cycle process during palladium-catalyzed cross-coupling reactions. The catalyst facilitates the migration of the bromine atom from the B(9) vertex to other boron vertices on the carborane cage, including B(2), B(4), and B(5).

This unique isomerization provides a pathway to access multiple regioisomers from a single starting material. The mechanism is believed to be strongly influenced by steric crowding at the palladium center, which can be modulated by the choice of ligand and substrate. This "cage-walking" phenomenon ultimately allows for the preferential introduction of functional groups at different vertices of the meta-carborane cage.

Carbon-Nitrogen (C-N) Bond Forming Reactions

The formation of carbon-nitrogen bonds is a cornerstone of modern organic chemistry, and DavePhos-Pd-G3 is a highly proficient catalyst in this domain, primarily through the Buchwald-Hartwig amination reaction. sigmaaldrich.comwikipedia.orgacsgcipr.orglibretexts.org

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms C-N bonds by reacting amines with aryl halides or pseudohalides. wikipedia.orglibretexts.org DavePhos-Pd-G3 is particularly effective for these transformations, demonstrating high efficiency in coupling a wide range of substrates. sigmaaldrich.com

In studies focused on synthesizing organic semiconductors, DavePhos was screened alongside other common phosphine ligands for its effectiveness in coupling bromobenzene (B47551) with various secondary aryl and heterocyclic amines. The results highlighted its high performance, particularly with phenothiazine (B1677639) (PTZ), where it achieved a near-quantitative conversion. nih.gov

Ligand Performance in Buchwald-Hartwig Coupling of Bromobenzene with Heterocyclic Amines

| Amine Nucleophile | Ligand | Conversion Rate (%) | Reference |

|---|---|---|---|

| Phenothiazine (PTZ) | DavePhos | 99 | nih.gov |

| XPhos | 99 | nih.gov | |

| Phenoxazine (PXZ) | DavePhos | >99 | nih.gov |

| RuPhos | >99 | nih.gov | |

| Diphenylamine (DPA) | DavePhos | 89 | nih.gov |

| t-Bu3PH]BF4 | 96 | nih.gov | |

| Carbazole (B46965) (Cz) | DavePhos | 85 | nih.gov |

| TrixiePhos | 98 | nih.gov |

Synthesis of Nitrogen-Containing Heterocycles

The catalytic power of DavePhos-Pd-G3 in C-N bond formation extends to the synthesis of complex nitrogen-containing heterocycles, which are core structures in many natural products and pharmaceuticals. nih.gov The Buchwald-Hartwig amination serves as a key method for constructing these cyclic systems.

Research has demonstrated the successful synthesis of highly fluorescent, star-shaped organic semiconductors by coupling aryl bromides with heterocyclic amines like carbazole and phenothiazine using a palladium source and a phosphine ligand such as DavePhos. nih.gov This approach provides a milder alternative to traditional methods like the Ullmann synthesis. nih.gov Furthermore, the broader family of G3 palladacycle precatalysts has proven effective in synthesizing other complex heterocycles, such as N,S-bis-glycosyl quinolin-2-ones, underscoring the versatility of this catalyst class in constructing diverse and medicinally relevant scaffolds. mdpi.com

Applications in Complex Molecule Synthesis

The reliability and broad functional group tolerance of DavePhos-Pd-G3 make it an invaluable catalyst in the synthesis of complex organic molecules, particularly within the pharmaceutical industry. wikipedia.org

Pharmaceutical Intermediates and Drug Candidates

DavePhos-Pd-G3 has been successfully employed in modern drug discovery programs. One notable application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs), an emerging therapeutic modality. A Buchwald-Hartwig protocol using this catalyst was developed to enable the rapid exploration of linkers for Cereblon E3-Ligase PROTACs, facilitating the efficient assembly of these complex bifunctional molecules. msesupplies.com

Additionally, the catalyst is utilized in high-throughput screening methodologies central to fragment-based drug discovery (FBDD). rsc.org Its inclusion in catalyst screening kits allows medicinal chemists to quickly optimize reaction conditions on a microscale, accelerating the development of new drug candidates. rsc.org

Synthesis of Cereblon E3-Ligase PROTACs

Proteolysis Targeting Chimeras (PROTACs) are innovative therapeutic agents that function by inducing the degradation of specific target proteins within cells. A key component of many PROTACs is a ligand that binds to an E3 ubiquitin ligase, such as Cereblon (CRBN). The synthesis of these complex bifunctional molecules often relies on robust and efficient cross-coupling methodologies to connect the target-binding ligand, the E3 ligase ligand, and a flexible linker.

The Buchwald-Hartwig amination reaction has proven to be a particularly effective strategy for the construction of C-N bonds in the final steps of PROTAC synthesis. Research has demonstrated that palladium-catalyzed amination is instrumental in the rapid exploration of different linker attachments to lenalidomide-derived aryl bromides, which are common building blocks for Cereblon-binding moieties. In this context, catalysts like DavePhos-Pd-G3 are highly valuable due to their high reactivity and functional group tolerance, allowing for the efficient coupling of a wide range of alkyl- and aryl-amines to the Cereblon ligand scaffold. This methodology facilitates the creation of diverse PROTAC libraries with varied linker lengths and compositions, which is crucial for optimizing the biological activity of the final degrader molecule.

The use of a preformed catalyst like DavePhos-Pd-G3 offers significant advantages in these intricate syntheses, providing greater control over the reaction and ensuring high yields, which is essential for the development of new therapeutic agents.

| Reaction | Catalyst | Coupling Partners | Significance | Reference |

| Buchwald-Hartwig Amination | Palladium Precatalyst (e.g., DavePhos-Pd-G3) | Lenalidomide-derived aryl bromides and various amines | Rapid linker exploration for Cereblon E3-Ligase PROTACs |

Natural Product Synthesis

The total synthesis of complex natural products is a formidable challenge in organic chemistry that often requires the development and application of highly selective and efficient catalytic methods. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, have become indispensable tools in this field. DavePhos-Pd-G3, with its robust nature and ability to catalyze difficult couplings, is well-suited for the construction of the intricate carbon-carbon and carbon-heteroatom bonds frequently found in natural products.

While specific examples detailing the use of DavePhos-Pd-G3 in the total synthesis of a wide array of natural products are continually emerging, the well-established utility of the DavePhos ligand in palladium-catalyzed transformations highlights its potential. For instance, the Suzuki-Miyaura coupling is a cornerstone in the synthesis of biaryl-containing natural products, and ligands of the DavePhos family have been shown to be highly effective in promoting such reactions, even with sterically hindered or electronically challenging substrates. The synthesis of marine natural products, which often feature complex and diverse structures, represents a significant area where the application of powerful catalysts like DavePhos-Pd-G3 can be transformative.

The ability to perform these reactions under mild conditions with low catalyst loadings, a hallmark of modern palladium precatalysts, is particularly advantageous in the late stages of a total synthesis, where preserving complex functionality is paramount.

| Reaction Type | Catalyst System | Key Bond Formation | Application in Natural Product Synthesis | Reference |

| Suzuki-Miyaura Coupling | Palladium with DavePhos ligand | C(sp2)-C(sp2) | Construction of biaryl linkages in complex natural products | |

| Buchwald-Hartwig Amination | DavePhos-Pd-G3 | C-N | Introduction of nitrogen-containing functional groups |

Agrochemicals Production

The development of new agrochemicals, such as herbicides and fungicides, relies on the efficient and scalable synthesis of novel molecular architectures. Palladium-catalyzed cross-coupling reactions have become integral to the agrochemical industry for the construction of key intermediates and final products. The principles that make DavePhos-Pd-G3 a valuable catalyst in pharmaceutical research are equally applicable to the synthesis of agrochemicals, where cost-effectiveness and high efficiency are critical.

The Buchwald-Hartwig amination, for which DavePhos-Pd-G3 is an excellent catalyst, is a powerful method for the synthesis of arylamines, a common structural motif in many biologically active agrochemicals. Similarly, the Suzuki-Miyaura coupling is widely used to create carbon-carbon bonds in the synthesis of various pesticides. The robustness and high turnover numbers associated with third-generation Buchwald precatalysts make them attractive for industrial-scale production. While specific, publicly available examples of DavePhos-Pd-G3 in the synthesis of commercial agrochemicals are limited, the extensive use of related palladium catalysts in this sector underscores its potential impact.

Broadened Substrate Scope

A significant advantage of third-generation Buchwald precatalysts like DavePhos-Pd-G3 is their ability to catalyze reactions with a wider range of substrates compared to earlier catalyst systems. This broadened scope is particularly evident in the successful coupling of challenging substrates such as aryl chlorides.

Inclusion of Hydrophilic Aryl Chlorides due to Enhanced Solubility

Aryl chlorides are often preferred substrates in industrial applications due to their lower cost and greater availability compared to the corresponding bromides and iodides. However, their lower reactivity has historically presented a challenge for cross-coupling reactions. The development of bulky, electron-rich phosphine ligands like DavePhos has been instrumental in overcoming this hurdle.

Furthermore, the enhanced solubility of G3 precatalysts in a variety of organic solvents facilitates reactions with a broader array of substrates, including those with increased polarity. This is particularly relevant for the coupling of hydrophilic aryl chlorides, which may have limited solubility in non-polar reaction media. The ability to perform these reactions in more polar or even aqueous solvent systems is a significant advancement. Research into palladium-catalyzed cross-coupling reactions in water has demonstrated that specially designed ligands can promote the efficient coupling of hydrophilic substrates. The inherent properties of DavePhos-Pd-G3, combined with the potential for its use in mixed solvent systems, expand the possibilities for coupling water-soluble or highly polar aryl chlorides, which are relevant in various areas of chemical synthesis.

Emerging Applications Beyond Molecular Synthesis

The utility of powerful catalysts like DavePhos-Pd-G3 is not limited to the synthesis of discrete small molecules. The principles of cross-coupling are increasingly being applied to the field of materials science for the development of novel polymers and functional materials.

Catalysis in Materials Science for Novel Property Development

Palladium-catalyzed cross-coupling reactions are a cornerstone of conjugated polymer synthesis. These reactions enable the precise construction of polymer backbones with alternating electron-donating and electron-accepting units, which is essential for tuning the electronic and optical properties of the resulting materials. The Suzuki-Miyaura coupling, in particular, is widely employed for this purpose.

The use of highly active and well-defined precatalysts such as RuPhos Pd G3, a close relative of DavePhos-Pd-G3, has been shown to be effective in the controlled synthesis of conjugated polymers via catalyst-transfer polymerization. This method allows for the preparation of polymers with controlled molecular weights and narrow dispersities, which is crucial for optimizing the performance of organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The high reactivity and stability of DavePhos-Pd-G3 make it a promising candidate for similar applications in the synthesis of advanced materials with tailored properties.

Advanced Chemoproteomic Profiling Methodologies

The development of novel bioorthogonal chemistries is critical for advancing chemoproteomic workflows. One area of exploration is the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, for protein labeling and profiling in complex biological systems. These methods offer an alternative to the more commonly used copper-catalyzed azide-alkyne cycloaddition (CuAAC), or 'click' chemistry. The selection of an appropriate palladium precatalyst is crucial for the success of these applications in a biological context, as the catalyst must be effective under aqueous conditions and in the presence of a multitude of biomolecules.

In a study aimed at optimizing Suzuki–Miyaura cross-coupling for activity-based protein profiling (ABPP) and mass spectrometry-based chemoproteomics, a variety of commercially available palladium precatalysts were evaluated. The goal was to identify catalysts that could efficiently facilitate the biotinylation of proteins labeled with specific chemical probes. Among the catalysts screened was DavePhos-Pd-G3.

The general utility of these precatalysts was assessed in a gel-based ABPP experiment using an iodo probe. The results of this screening demonstrated that DavePhos-Pd-G3 was one of the few catalysts that resulted in robust protein biotinylation. This indicates its effectiveness in facilitating the Suzuki–Miyaura reaction in a complex proteome environment. Other catalysts that showed similar robust performance were sSPhos Pd G2 and PEPPSI-IPr. In contrast, several other palladium precatalysts, including XPhos Pd G3, SPhos Pd G3, XantPhos Pd G3, AdBrettPhos Pd G3, and N-XantPhos G4, did not yield significant biotinylation under the same conditions.

The successful application of DavePhos-Pd-G3 in this context highlights its potential for use in advanced chemoproteomic methodologies. The ability to efficiently catalyze the Suzuki–Miyaura cross-coupling on proteins in a complex lysate opens up possibilities for developing multiplexed chemoproteomic platforms. Such platforms could enable the simultaneous assaying of multiple amino acid side chains, providing a more comprehensive understanding of protein function and ligandability.

Catalyst Screening for Gel-Based ABPP

| Catalyst | Result |

| DavePhos Pd G3 | Robust protein biotinylation |

| sSPhos Pd G2 | Robust protein biotinylation |

| PEPPSI-IPr | Robust protein biotinylation |

| XPhos Pd G3 | No significant biotinylation |

| SPhos Pd G3 | No significant biotinylation |

| XantPhos Pd G3 | No significant biotinylation |

| AdBrettPhos Pd G3 | No significant biotinylation |

| N-XantPhos G4 | No significant biotinylation |

Factors Influencing Catalytic Performance and Efficiency

Ligand Design and Modification

The DavePhos ligand, a cornerstone of the G3 precatalyst, is a sophisticated biarylmonophosphine ligand whose electronic and steric properties are finely tuned for high catalytic performance. nih.gov The design incorporates specific structural motifs that enhance reactivity and stability. msesupplies.com

Impact of Methylation on Catalytic Activity and Selectivity

The structure of the G3 precatalyst, featuring a primary amino group on the biphenyl (B1667301) backbone, is a deliberate design choice that facilitates the generation of the active Pd(0) species. sigmaaldrich.com Upon activation with a base, the G3 precatalyst forms a Pd-amido complex, which then undergoes reductive elimination to yield the active LPd(0) catalyst, a methanesulfonate (B1217627) salt, and carbazole (B46965). sigmaaldrich.com

While highly effective, the formation of carbazole can occasionally complicate product purification. sigmaaldrich.com This led to the development of fourth-generation (G4) precatalysts, where the amino group of the biphenyl backbone is methylated. sigmaaldrich.com This modification prevents the formation of carbazole and can lead to higher solubility in certain reaction media. sigmaaldrich.com The design of the G4 system highlights the specific role of the non-methylated amine in the G3 precatalyst's activation pathway. The inherent design of the G3 catalyst provides a balance between rapid activation and broad applicability, proving highly effective for a wide range of transformations.

Role of the Biphenyl Backbone in Electron-Richness and Palladium Stabilization

The 2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-biphenyl structure of the DavePhos ligand is critical to its function. The biphenyl scaffold provides a rigid and bulky framework. This structure is instrumental in promoting the formation of the monoligated, 12-electron LPd(0) species, which is understood to be the active catalyst. nih.gov

The N,N-dimethylamino group, positioned on one of the phenyl rings, acts as an electron-donating group. This electronic contribution increases the electron density on the phosphorus atom and, consequently, on the palladium center to which it coordinates. This electron-rich nature of the palladium center is crucial for facilitating the oxidative addition step, a key phase in many cross-coupling catalytic cycles. nih.gov The phosphorus atom's ability to stabilize the palladium center in its low oxidation state is a key reason for the catalyst's high efficiency. researchgate.net

Steric Bulk of Dicyclohexylphosphine (B1630591) Ligand and Regiocontrol

The dicyclohexylphosphine moiety of the DavePhos ligand provides significant steric hindrance around the palladium center. vu.nl This steric bulk is not a mere impediment; it is a crucial factor that promotes the formation of a coordinatively unsaturated, highly reactive monoligated palladium complex, which is key to the catalyst's high activity. nih.govnih.gov

Reaction Conditions Optimization

Beyond the intrinsic properties of the catalyst, the external reaction parameters must be carefully optimized to achieve maximum yield and selectivity.

Temperature Profiles for Specific Reactions

The optimal temperature for reactions catalyzed by DavePhos-Pd-G3 is highly dependent on the specific coupling partners and reaction type. Mild conditions are often sufficient for highly reactive substrates. For example, similar G3 precatalysts like XPhos Pd G3 have been used for Suzuki-Miyaura couplings of sterically hindered substrates at temperatures ranging from room temperature to 40 °C with short reaction times. sigmaaldrich.com

However, more challenging transformations may require elevated temperatures to overcome higher activation barriers. In studies involving Heck C-C coupling reactions with different palladium complexes, temperatures were screened up to 140 °C, with N-methylpyrolidone (NMP) found to be the most suitable solvent at this higher temperature. researchgate.net For certain microwave-assisted C-S cross-coupling reactions using XantPhos Pd-G3, an optimal temperature of 80 °C was identified. bohrium.com This demonstrates the necessity of empirical determination of the ideal temperature profile for each unique chemical transformation.

| Reaction Type | Catalyst System | Optimal Temperature (°C) | Solvent |

|---|---|---|---|

| Suzuki-Miyaura Coupling | XPhos Pd G3 | 25 - 40 | - |

| Heck Coupling | PN Ligand-Pd(II) Complexes | 140 | NMP |

| C-S Cross-Coupling (Microwave) | XantPhos Pd-G3 | 80 | DMF |

Base Selection and Stoichiometry

The choice of base and its stoichiometry are critical variables in reactions employing DavePhos-Pd-G3. The base plays a fundamental role in the activation of the precatalyst, initiating the conversion from the stable Pd(II) state to the catalytically active Pd(0) species. sigmaaldrich.com

Commonly used bases include inorganic carbonates and phosphates, such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄). sigmaaldrich.comrsc.org The strength and nature of the base can significantly impact reaction outcomes. For instance, weak phosphate or carbonate bases are sufficient to activate second-generation Buchwald precatalysts at room temperature. sigmaaldrich.com In a microwave-assisted C-S cross-coupling, potassium carbonate (2.0 equivalents) was found to be the optimal base. bohrium.com The stoichiometry is also crucial, as a sufficient amount of base is required to facilitate both the catalyst activation and to neutralize the acid generated during the catalytic cycle.

| Reaction Type | Catalyst System | Base | Stoichiometry |

|---|---|---|---|

| C-S Cross-Coupling (Microwave) | XantPhos Pd-G3 | K₂CO₃ | 2.0 equivalents |

| General Cross-Coupling | Buchwald G2 Precatalysts | Phosphate or Carbonate bases | - |

| Suzuki-Miyaura Coupling | General | K₂CO₃ | - |

Pre-activation Strategies with Reducing Agents

Contrary to traditional catalytic systems that may require activation via external reducing agents, DavePhos-Pd-G3 and other Buchwald G3 precatalysts are designed for activation through a base-mediated reductive elimination pathway. nih.gov This process generates the active monoligated Pd(0) species, L₁Pd(0), which is the key catalytic intermediate in cross-coupling cycles. semanticscholar.org

Catalyst Loading and Turnover Frequencies (TOF)

The catalyst loading, expressed as a mole percentage (mol %) of the palladium precatalyst relative to the limiting substrate, is a critical parameter that directly impacts the efficiency and economics of a catalytic reaction. DavePhos-Pd-G3, like other advanced Buchwald precatalysts, is known for its high catalytic activity, which often allows for very low catalyst loadings.

Turnover Number (TON) and Turnover Frequency (TOF) are metrics used to quantify the efficiency of a catalyst. TON represents the number of moles of product formed per mole of catalyst, indicating the total number of catalytic cycles before deactivation. TOF, on the other hand, is the TON per unit of time, reflecting the speed of the catalytic cycle.

The catalytic potency of systems involving the DavePhos ligand has been demonstrated in various cross-coupling reactions. For instance, in a solid-state Suzuki-Miyaura cross-coupling reaction between 4-bromo-1,1'-biphenyl and phenylboronic acid, a catalyst system generated in situ from Palladium(II) acetate (B1210297) and DavePhos ligand demonstrated high efficiency. The specific conditions and calculated efficiency are detailed in the table below.

| Reaction Type | Substrates | Catalyst System | Catalyst Loading (mol %) | Reaction Time | Yield (%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |

|---|---|---|---|---|---|---|---|

| Suzuki-Miyaura Coupling | 4-bromo-1,1'-biphenyl and Phenylboronic acid | Pd(OAc)₂ / DavePhos | 3.0 (Pd) / 4.5 (Ligand) | 99 min (1.65 h) | 97 | 32 | 19.4 |

Note: TON was calculated as (moles of product / moles of catalyst) and TOF was calculated as (TON / reaction time in hours). The yield of 97% was used to determine the moles of product.

This example illustrates the capability of the DavePhos-ligated palladium catalyst to achieve a high yield in a relatively short reaction time, even under solvent-free mechanochemical conditions. The ability to operate at low catalyst loadings while maintaining high turnover frequencies is a key advantage of using advanced precatalysts like DavePhos-Pd-G3, contributing to more sustainable and cost-effective chemical syntheses.

Deactivation Pathways and Strategies for Catalyst Stability Enhancement

Mitigation Strategies for Enhanced Stability and Longevity

To counteract the deactivation pathways, various strategies can be employed to enhance the stability and prolong the active life of the DavePhos-Pd-G3 catalyst.

Additives can play a significant role in stabilizing the catalyst and improving reaction outcomes. Tetrabutylammonium bromide (TBAB) is a phase-transfer catalyst that has been shown to act as a promoter in some palladium-catalyzed reactions. nih.govdoi.orgresearchgate.netnih.gov In the context of a Sonogashira coupling, TBAB has been reported to function as a dual activator for both the palladium catalyst and the aryltriazene substrate. nih.gov While the precise mechanism of stabilization for DavePhos-Pd-G3 by TBAB is not extensively detailed, quaternary ammonium salts like TBAB can influence the reaction environment in several ways. They can increase the solubility of reactants, potentially stabilize charged intermediates in the catalytic cycle, and the bromide ion could coordinate to the palladium center, preventing aggregation or the formation of undesirable off-cycle species. nih.govdoi.org By creating a more favorable and stabilizing environment, additives like TBAB can help maintain the integrity of the active catalytic species and mitigate deactivation processes.

| Additive | Potential Role in Catalyst Stabilization | Reference Reaction |

| Tetrabutylammonium Bromide (TBAB) | Phase-transfer agent, dual activator for catalyst and substrate, potential stabilizer of intermediates. nih.govnih.gov | Sonogashira Coupling nih.gov |

Control of Ligand-to-Palladium Ratios

The stability and activity of the DavePhos-Pd-G3 catalyst are critically influenced by the ratio of the DavePhos ligand to the palladium metal center. The active catalytic species in many palladium-catalyzed cross-coupling reactions is a monoligated Pd(0) complex, L-Pd(0) nih.gov. The bulky and electron-rich nature of the DavePhos ligand is designed to promote the formation of this highly reactive monoligated species.

The use of a precatalyst like DavePhos-Pd-G3 ensures a 1:1 ligand-to-palladium ratio upon activation, which is often optimal for generating the active catalyst. However, the presence of excess ligand can have a dual effect on the catalytic system. On one hand, a slight excess of the phosphine (B1218219) ligand can help to suppress catalyst decomposition by preventing the formation of palladium black and other inactive palladium species. This is particularly relevant when using traditional Pd(II) sources, where an extra equivalent of ligand relative to palladium can improve catalyst stability sigmaaldrich.com.

On the other hand, a large excess of the ligand can be detrimental to the reaction. High concentrations of the phosphine ligand can lead to the formation of bis-ligated palladium complexes, L₂Pd(0), which are generally less reactive than their monoligated counterparts. The rates of reductive elimination from palladium complexes with two monophosphine ligands are inversely dependent on the concentration of the added ligand, suggesting that reductive elimination occurs from a three-coordinate species after the dissociation of one of the ligands nih.gov. Therefore, precise control over the ligand-to-palladium ratio is essential for maintaining a high concentration of the active monoligated catalyst and achieving optimal reaction rates.

In the context of the DavePhos-Pd-G3 precatalyst, the robust palladacycle structure provides a stable platform that generates the active L-Pd(0) species in a controlled manner. This minimizes the need for a large excess of free ligand to stabilize the catalyst. However, in some cases, the addition of a small amount of exogenous ligand may still be beneficial to counteract any ligand degradation or oxidation that may occur during the reaction, thereby extending the catalyst's lifetime.

| Ligand-to-Palladium Ratio | Predominant Palladium Species | Catalytic Activity | Catalyst Stability |

|---|---|---|---|

| Low (<1:1) | Ligand-deficient Pd species, potential for Pd black formation | Suboptimal, potential for rapid deactivation | Low |

| Optimal (~1:1) | High concentration of monoligated L-Pd(0) | High | Good |

| High (>2:1) | Increased concentration of bis-ligated L₂-Pd(0) | Reduced, potential for inhibition | High (but potentially less productive) |

Solvent Selection to Prevent Decomposition

The choice of solvent is a critical parameter that can significantly impact the stability and performance of the DavePhos-Pd-G3 catalyst. Solvents can influence the solubility of reactants, reagents, and the catalyst itself, and can also play a direct role in the catalytic cycle through coordination to the palladium center. The selection of an appropriate solvent is crucial to prevent catalyst decomposition and ensure a high-yielding and robust reaction.

Third-generation Buchwald precatalysts, including DavePhos-Pd-G3, are known for their enhanced stability in solution compared to earlier generations sigmaaldrich.com. They exhibit good solubility in a range of common organic solvents used for cross-coupling reactions sigmaaldrich.com. However, the solvent can still be a factor in catalyst deactivation pathways.

Polar aprotic solvents, such as DMF and DMSO, can sometimes lead to catalyst decomposition, particularly at elevated temperatures. For some palladium precatalysts, the dielectric constant of the solvent can favor the dissociation of ligands, potentially leading to the formation of less stable or inactive palladium species researchgate.net. While polar solvents can be beneficial in some cases by promoting the formation of anionic active species, they can also participate in redox reactions with the palladium center, leading to catalyst deactivation whiterose.ac.uk.

Nonpolar aprotic solvents like toluene (B28343), dioxane, and tetrahydrofuran (THF) are commonly employed in reactions utilizing Buchwald-type precatalysts. These solvents are generally considered to be more "innocent" and less likely to directly participate in catalyst decomposition pathways. However, even with these solvents, issues such as the presence of impurities (e.g., peroxides in THF) can lead to the oxidation of the phosphine ligand and subsequent catalyst deactivation. Therefore, the use of high-purity, degassed solvents is recommended to ensure catalyst longevity.

Recent studies have also explored more unconventional and "green" solvents for palladium-catalyzed reactions. For instance, a study on Buchwald-Hartwig amination demonstrated that DavePhos, in combination with a palladium source, can provide good to quantitative yields in rapeseed oil, highlighting the versatility of this ligand system in various media.

The stability of a related third-generation precatalyst, XPhos Pd G3, has been shown to be solvent-dependent, with isomerization observed in different solvents researchgate.net. This underscores the importance of careful solvent selection for the entire G3 family of precatalysts. The optimal solvent will depend on the specific cross-coupling reaction being performed, the nature of the substrates, and the reaction temperature. Empirical screening of a range of solvents is often the most effective way to identify the ideal conditions for a particular transformation.

| Solvent | General Polarity | Typical Performance | Potential Issues |

|---|---|---|---|

| Toluene | Nonpolar | Good to Excellent | Generally stable, but ensure purity. |

| 1,4-Dioxane | Nonpolar | Good to Excellent | Potential for peroxide formation; use fresh, high-purity solvent. |

| Tetrahydrofuran (THF) | Polar Aprotic | Good | Potential for peroxide formation; can coordinate to Pd and influence reactivity. |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | Variable | Can promote catalyst decomposition at high temperatures. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Variable | Strongly coordinating; can lead to catalyst inhibition or decomposition. |

| 2-Methyltetrahydrofuran (2-MeTHF) | Polar Aprotic | Good (Greener Alternative) | Less prone to peroxide formation than THF. |

Advanced Methodologies and Future Research Directions

Computational Chemistry Approaches

Computational chemistry has emerged as a powerful tool for understanding and predicting the behavior of catalytic systems, including those involving DavePhos-Pd-G3. These approaches provide insights that are often difficult to obtain through experimental methods alone.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of DavePhos-Pd-G3, DFT calculations are instrumental in elucidating reaction mechanisms and understanding the catalyst's reactivity. Theoretical calculations can provide detailed geometric, energetic, and electronic information, which is crucial for a deep understanding of reaction pathways. nih.gov

DFT studies on palladium-catalyzed cross-coupling reactions, for which DavePhos-Pd-G3 is a prominent precatalyst, have revealed key details about the oxidative addition of aryl chlorides to monoligated Pd(0) complexes. nih.gov These calculations can model the transition states and intermediates, helping to explain how the electronic properties of the ligand and substrate influence the reaction rate and selectivity. For instance, DFT can be used to compare the energy barriers of different mechanistic pathways, thereby identifying the most favorable route for a given transformation. nih.gov

Key Areas of DFT Application for DavePhos-Pd-G3:

Oxidative Addition: Modeling the initial step where the aryl halide adds to the palladium center.

Transmetalation: Investigating the transfer of the organometallic nucleophile to the palladium complex.

Reductive Elimination: Elucidating the final step where the new C-C or C-N bond is formed and the product is released.

Ligand Effects: Quantifying the steric and electronic influence of the DavePhos ligand on the stability of intermediates and the energy of transition states.

The development of new and improved catalysts can be accelerated by combining ligand parametrization with machine learning (ML). This data-driven approach moves beyond traditional trial-and-error experimentation towards a more predictive science.

Ligand parametrization involves creating a database of descriptors for a wide range of ligands, including phosphines like DavePhos. These descriptors can be derived from DFT calculations and quantify various steric and electronic properties. This database can then be used to train machine learning models to predict catalyst performance. nih.gov For example, a workflow might involve using classification methods to identify active catalysts and then employing linear regression to model reaction selectivity. nih.gov

Machine learning algorithms can identify complex relationships between ligand structure and catalytic activity that may not be obvious to human researchers. nih.govumn.edu This can guide the in silico design of novel ligands with desired properties before committing to their synthesis. soton.ac.uk By leveraging historical data from high-throughput experimentation, ML models can be trained to predict the success of a reaction for a vast number of component combinations, effectively filtering out unlikely candidates and saving significant experimental resources. mit.edu

Table 1: Machine Learning Approaches in Catalyst Development

| Approach | Description | Application to DavePhos-Pd-G3 |

|---|---|---|

| Classification | Predicts whether a given ligand will be active or inactive for a specific reaction. | Can be used to screen virtual libraries of DavePhos derivatives to identify promising candidates. nih.gov |

| Regression | Predicts a continuous output, such as reaction yield or enantioselectivity. | Can be used to optimize reaction conditions or to fine-tune the structure of the DavePhos ligand for improved performance. nih.gov |

| Unsupervised Learning | Identifies patterns and clusters in large datasets of ligands and reactions without prior labeling. | Can help to discover novel ligand classes with similar or superior performance to DavePhos. soton.ac.uk |

High-Throughput Experimentation (HTE) in Catalyst Screening

High-Throughput Experimentation (HTE) has revolutionized the field of catalyst development by enabling the rapid screening of numerous reaction conditions and catalyst variations in parallel.

HTE platforms allow researchers to systematically and rapidly evaluate a wide range of reaction parameters, such as catalyst loading, base, solvent, and temperature. purdue.eduillinois.edu This is particularly valuable for optimizing reactions catalyzed by DavePhos-Pd-G3. For example, a 24-well plate can be set up with pre-weighed catalysts, including DavePhos-Pd-G3, to screen various conditions for a specific cross-coupling reaction. sigmaaldrich.com This parallel approach significantly reduces the time and resources required for optimization compared to traditional one-at-a-time experiments. rsc.org The data generated from HTE can be used to build models that predict the optimal conditions for a given transformation, further accelerating the optimization process. nih.gov

HTE is also a powerful tool for exploring the substrate scope of a catalytic system and for screening different ligands. By running a large number of reactions with diverse substrates, researchers can quickly determine the generality and limitations of a catalyst like DavePhos-Pd-G3. purdue.edu This is crucial for applications in medicinal chemistry and materials science, where a wide range of functional groups must be tolerated.

Furthermore, HTE can be used to compare the performance of DavePhos-Pd-G3 against other catalysts or to screen a library of related phosphine (B1218219) ligands to identify a superior catalyst for a specific application. purdue.edusigmaaldrich.com This approach has been successfully used to identify optimal catalysts for challenging transformations, such as the coupling of five-membered heteroaryl halides. mit.edu

Table 2: HTE Workflow for Catalyst Screening

| Step | Description |

|---|---|

| 1. Plate Design | A microplate is designed with an array of different catalysts, substrates, and/or reaction conditions. |

| 2. Robotic Dispensing | Reagents are dispensed into the wells of the microplate using automated liquid handlers. |

| 3. Reaction | The microplate is incubated under controlled temperature and stirring. |

| 4. Quenching & Workup | The reactions are stopped, and an internal standard may be added. |

| 5. Analysis | The reaction outcomes (e.g., yield, purity) are analyzed using techniques like LC-MS or GC-MS. |

| 6. Data Analysis | The large dataset is analyzed to identify trends and optimal conditions. |

Development of Next-Generation DavePhos Derivatives

While DavePhos is a highly effective and versatile ligand, there is ongoing research to develop next-generation derivatives with improved properties. The goal is to create ligands that offer higher reactivity, broader substrate scope, better stability, or are more cost-effective to synthesize.

The rational design of new biarylphosphine ligands is guided by an understanding of the structure-activity relationships derived from both experimental and computational studies. mit.edu For example, modifications to the biphenyl (B1667301) backbone or the phosphine substituents can have a significant impact on the ligand's steric and electronic properties, which in turn influences the catalyst's performance.

One example of a modified DavePhos derivative is t-BuDavePhos, which has shown even greater reactivity in the room-temperature Suzuki-Miyaura coupling of aryl bromides and chlorides. wikipedia.org The development of such derivatives is often facilitated by the application of the advanced computational and HTE methodologies described above. Machine learning models can predict promising new structures, which can then be synthesized and rapidly screened using HTE to validate their performance. nih.govsoton.ac.uk

Fluorinated Derivatives for Improved Oxidative Stability

The development of next-generation catalysts often involves fine-tuning the electronic and steric properties of the ligand framework to enhance performance. For Buchwald-type phosphine ligands, such as DavePhos, the introduction of fluorine atoms or fluorinated groups represents a promising strategy for improving catalyst stability, particularly against oxidative degradation. Fluorine's high electronegativity can significantly alter the electronic character of the phosphine ligand, which in turn influences the reactivity and stability of the corresponding palladium complex.

Research into various fluoroalkyl phosphines has shown that these modifications can lead to ligands that are electronically poorer than their hydrocarbon-based counterparts. manchester.ac.uk This electronic modulation can be beneficial in catalysis. For instance, modifying a biaryl monophosphine ligand with an electron-withdrawing group can diminish the electron density donation from the ligand to the Pd(II) metal center, potentially generating a more active catalyst for challenging transformations like C-F bond formation. acs.org

Studies on the oxidation chemistry of fluoroalkyl-containing phosphines have demonstrated varied stability. While some derivatives exhibit instability upon aerial oxidation, others with different aromatic systems show enhanced resistance. manchester.ac.uk The strategic placement of fluorine substituents can also influence the reductive elimination step, a key process in many cross-coupling catalytic cycles. DFT calculations have suggested that fluorination can lower the activation barrier for C-F reductive elimination, which aligns with experimentally observed enhanced reactivity. acs.org The synthesis of novel fluoroalkyl phosphines has been achieved in high yields, and their coordination chemistry with palladium has been explored, resulting in the formation of various palladium chloride complexes. manchester.ac.uk This body of research provides a strong foundation for the future development of fluorinated DavePhos derivatives, aiming to create more robust and active DavePhos-Pd-G3 systems with superior oxidative stability for a broader range of catalytic applications. manchester.ac.ukacs.org

Table 1: Examples of Fluorinated Phosphine Ligand Research

| Ligand Type / Complex | Investigated Property / Application | Key Finding |

|---|---|---|

| Fluoroalkyl phosphines (e.g., PhMeP(CF₂)₅CF₃, (p-tolyl)₂PCF(CF₃)₂) | Oxidation and Coordination Chemistry | Electronically poorer than hydrocarbon-based phosphines; formed stable palladium complexes. manchester.ac.uk |

| AlPhos (A fluorinated biaryl monophosphine) | Pd-catalyzed fluorination of aryl triflates | Enabled room-temperature fluorination with high regioselectivity. acs.orgresearchgate.net |

Exploration of Heterobimetallic Complexes

A frontier in catalyst design is the development of heterobimetallic complexes, where two different metal centers are incorporated into a single molecular entity. This approach offers the potential for synergistic reactivity, where one metal center can influence the catalytic activity of the other or where the two metals can participate cooperatively in a reaction sequence. researchgate.net The exploration of heterobimetallic complexes involving a DavePhos-Pd-G3 framework is a logical direction for future research, aiming to unlock novel catalytic properties not accessible with mononuclear systems.

The synthesis of heterobimetallic complexes containing palladium has been successfully demonstrated with various other metals, including tungsten, platinum, rhodium, and iron. researchgate.netrsc.orgunive.it For example, heterobimetallic W-Pd and W-Pt complexes have been prepared using a redox-active metalloligand, where frontier orbitals are located on the tungsten fragment, suggesting it acts as a redox-active ligand influencing the palladium center. rsc.orgrsc.org Similarly, the synthesis of Fe(II)/Pd(II) complexes bearing different ligands has been described, with the resulting compounds showing noteworthy cytotoxicity in anticancer research, highlighting the diverse applications of such complexes. unive.it

In the context of catalysis, the interaction between the different metal centers is crucial. Studies on Ir/Pd heterobimetallic complexes have suggested that the interaction between the iridium and palladium centers was responsible for outstanding activity in tandem C-C cross-coupling and transfer hydrogenation reactions. researchgate.net In contrast, a related Rh/Pd complex showed negligible activity, demonstrating that the choice of the second metal is critical for achieving synergistic effects. researchgate.net These findings underscore the potential of creating heterobimetallic analogues of DavePhos-Pd-G3. By incorporating a second metal, it may be possible to enhance catalytic activity, alter selectivity, or enable entirely new tandem reaction pathways, thereby expanding the synthetic utility of the core catalyst.

Table 2: Examples of Heterobimetallic Palladium Complexes

| Metal Combination | Ligand System | Application / Finding |

|---|---|---|

| W/Pd | W[SNS]₂ metalloligand, dppe | Synthesis of complexes with a short metal-metal bond; W[SNS]₂ fragment acts as a redox-active metalloligand. rsc.org |

| Ir/Pd | bis-NHC complex | Outstanding activity in tandem C-C cross-coupling/transfer hydrogenation, attributed to Ir-Pd interaction. researchgate.net |

| Rh/Pd | bis-NHC complex | Negligible activity in tandem catalysis, highlighting the importance of the metal combination. researchgate.net |

Integrating DavePhos-Pd-G3 Catalysis into Continuous Flow Processes and Industrial Applications